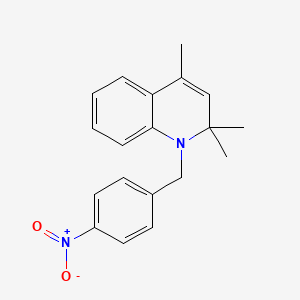

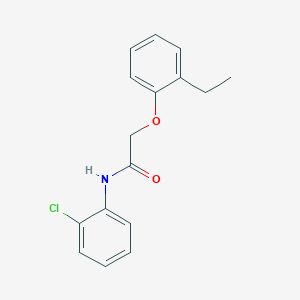

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide and its derivatives involves multiple steps, including reactions with alkyl/aryl groups and the incorporation of substituents that influence its activity. For instance, Thakral et al. (2020) described the synthesis of a series of derivatives through reactions that were confirmed via physicochemical and spectral means. The specific substitutions on the phenyl ring, such as electron-donating and electron-withdrawing groups, were found to highly favor the compound's inhibitory activity against certain enzymes (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various techniques, including X-ray diffraction. The studies highlight the importance of the compound's geometric parameters and how they align with theoretical values obtained through Density Functional Theory (DFT) calculations. These analyses provide insights into the stability and charge transfer within the molecule, as illustrated by Kumar et al. (2014), who conducted FT-IR, molecular structure, and NBO analysis (Kumar et al., 2014).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and potential as a building block for further chemical synthesis. For example, its reaction with AcONa in MeCN selectively forms specific derivatives, as detailed by Shtamburg et al. (2012), showcasing the compound's versatility in chemical reactions and synthesis pathways (Shtamburg et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Interactions

Synthesis and Antidiabetic Potential : A study focused on synthesizing a series of derivatives related to 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide, revealing their potential as antidiabetic agents. The most active compound demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial in carbohydrate digestion, suggesting a promising avenue for diabetes management. Molecular docking and dynamics simulations supported the observed bioactivity, highlighting the importance of specific substituents for enzyme interaction (Thakral, Narang, Kumar, & Singh, 2020).

Crystal Engineering : The study of molecular tapes mediated via hydrogen and halogen bonds in crystal structures, including complexes of related compounds, offers insights into the design principles for new materials. The work illustrates the intricate balance between polarizability and predictability in crystal engineering, providing a foundation for developing materials with tailored properties (Saha, Nangia, & Jaskólski, 2005).

Molecular Structure and Analysis : Research into the molecular structure of related compounds, such as 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, has provided detailed insights into vibrational wavenumbers, hyperpolarizability, and charge transfer mechanisms within molecules. Such studies are crucial for understanding the physicochemical properties and reactivity of complex organic molecules (Kumar et al., 2014).

Environmental and Biological Interactions

Biodegradation : Strain LW1, a bacterium capable of utilizing 1-chloro-4-nitrobenzene, provides a glimpse into the microbial degradation pathways for chloro-nitro compounds. The biotransformation process, involving nitro group reduction and subsequent rearrangements, highlights the potential for bioremediation in contaminated environments (Katsivela, Wray, Pieper, & Wittich, 1999).

Antitumor Activity and Hypoxia Selectivity : Investigations into novel hypoxia-selective cytotoxins, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, have shed light on the mechanisms underlying selective toxicity towards hypoxic cells, common in tumor environments. Such studies are pivotal for the development of targeted cancer therapies (Palmer et al., 1995).

Pharmaceutical Applications and Drug Design

Drug Solubility and Absorption Enhancement : The study on HO-221, an anticancer agent with poor water solubility, demonstrated that reducing particle size to the submicron level significantly enhances dissolution rates and oral absorption, offering a strategy to improve the bioavailability of poorly soluble drugs (Kondo et al., 1993).

Co-Crystal Formation : The synthesis of pharmaceutical co-crystals involving flufenamic acid and other compounds through solvent evaporation and grinding methods not only alters the solubility and stability of the drug but also provides a versatile approach to modify drug properties without altering the pharmacophore (Nechipadappu, Tekuri, & Trivedi, 2017).

Safety and Hazards

The safety data sheet for 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide indicates that it is for R&D use only and not for medicinal, household, or other use . It is sold “as-is” without any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .

Eigenschaften

IUPAC Name |

2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O3/c14-8-2-1-3-9(6-8)16-13(18)11-7-10(17(19)20)4-5-12(11)15/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTKSGXGNONLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)

![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)